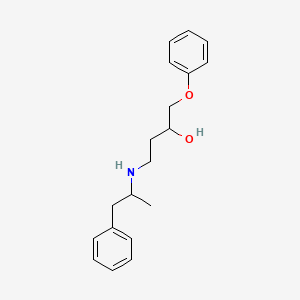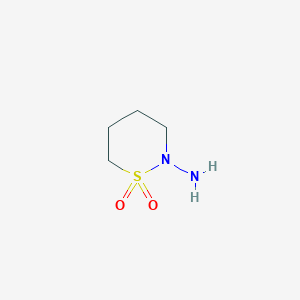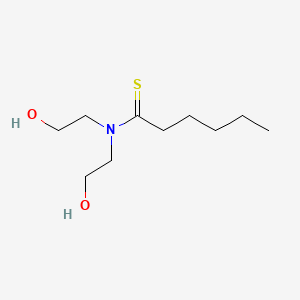
N,N-bis(2-hydroxyethyl)hexanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-hydroxyethyl)hexanethioamide: is an organic compound characterized by the presence of two hydroxyethyl groups attached to a hexanethioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-hydroxyethyl)hexanethioamide typically involves the reaction of hexanethioamide with diethanolamine. The reaction is carried out under controlled conditions, often using a catalyst such as orthophosphoric acid to facilitate the process. The reaction is conducted at elevated temperatures, around 140°C, to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The use of continuous flow reactors and advanced monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-hydroxyethyl)hexanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N,N-bis(2-hydroxyethyl)hexanethioamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow for the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used as an intermediate in the production of surfactants, lubricants, and other specialty chemicals. Its properties make it suitable for use in formulations requiring stability and performance under various conditions.
Mechanism of Action
The mechanism by which N,N-bis(2-hydroxyethyl)hexanethioamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl groups facilitate binding to active sites, while the hexanethioamide backbone provides structural stability. This interaction can modulate the activity of enzymes or alter protein conformation, leading to specific biological effects .
Comparison with Similar Compounds
- N,N-bis(2-hydroxyethyl)oleamide
- N,N-bis(2-hydroxyethyl)dodecanamide
- N,N-bis(2-hydroxyethyl)oxamide
Comparison: N,N-bis(2-hydroxyethyl)hexanethioamide is unique due to the presence of the hexanethioamide backbone, which imparts distinct chemical properties compared to its analogs. For instance, N,N-bis(2-hydroxyethyl)oleamide and N,N-bis(2-hydroxyethyl)dodecanamide have different alkyl chain lengths, affecting their solubility and reactivity. N,N-bis(2-hydroxyethyl)oxamide, on the other hand, has a different functional group, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C10H21NO2S |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)hexanethioamide |
InChI |
InChI=1S/C10H21NO2S/c1-2-3-4-5-10(14)11(6-8-12)7-9-13/h12-13H,2-9H2,1H3 |
InChI Key |
SPGKGWLEFYBENB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=S)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(octahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B13807154.png)
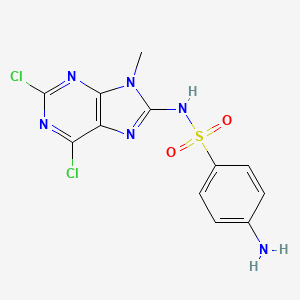
![(2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B13807161.png)

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
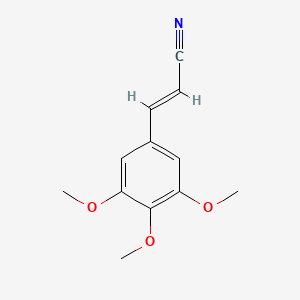
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)


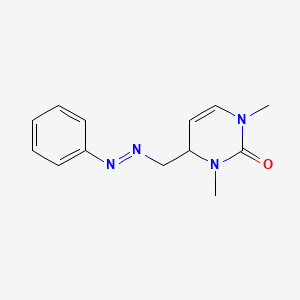

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
